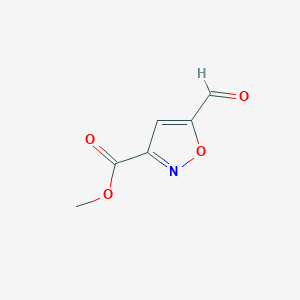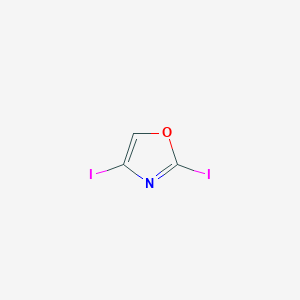
6-甲基-5-硝基异喹啉
概述
描述
6-Methyl-5-nitroisoquinoline is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound is characterized by a nitro group attached to the fifth position and a methyl group at the sixth position of the isoquinoline structure. The presence of these substituents can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds such as 6-nitro-2-benzyl-3H-4-ketoquinazolines involves the condensation of nitro derivatives of -4H-3,1-benzoxazin-4-one with different amines, followed by reactions like oxidation and reaction with benzaldehyde to yield different derivatives . Similarly, the synthesis of 6-methyl-6H-indolo[3,2-c]isoquinoline and its isomers starts from bromoisoquinoline and involves a Buchwald–Hartwig reaction followed by a Pd-catalyzed intramolecular direct arylation . These methods highlight the versatility of synthetic approaches that can be adapted to synthesize 6-methyl-5-nitroisoquinoline.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial in determining their chemical reactivity and interaction with other molecules. For example, the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various nitrobenzoic acids have been determined, showing that the molecules are linked by short O—H⋯N hydrogen bonds . This information is valuable for understanding how 6-methyl-5-nitroisoquinoline might interact with other molecules and form crystalline structures.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo a variety of chemical reactions. For instance, 6-nitro and 6-amino 2-(2H-[1,2,4]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolines were synthesized using a bis-alkylation process . Additionally, the synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems involves vicarious nucleophilic substitution, Suzuki coupling, and reductive activation . These reactions demonstrate the potential of 6-methyl-5-nitroisoquinoline to participate in complex chemical processes, which could be exploited in pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and overall reactivity. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline provides insights into the reactivity of such compounds, as it involves cyclization, nitration, and chlorination steps . The high yield of the product and the mild reaction conditions suggest that similar methods could be used to synthesize 6-methyl-5-nitroisoquinoline with good efficiency.
科学研究应用
合成和反应
6-甲基-5-硝基异喹啉,一种硝基异喹啉衍生物,一直是研究的对象,主要关注其合成和反应。Achmatowicz等人(2008年)描述了一种高效且可扩展的方法,利用旁路亲核取代(VNS)作为关键步骤,从5-硝基异喹啉合成6-甲基-5-硝基异喹啉(Achmatowicz et al., 2008)。这种方法有潜力应用于其他芳香族和杂环硝基化合物。
在药物化学中的应用
该化合物在药物化学中的相关性已经得到探讨,特别是在潜在的前药系统和抑制剂的合成方面。例如,Couch等人(2008年)合成了一系列2-芳基-5-硝基喹啉,包括6-甲基-5-硝基喹啉衍生物,作为潜在的前药系统进行生物还原激活(Couch et al., 2008)。同样,Dhami等人(2009年)通过Pd催化环化反应报道了4-取代的5-硝基异喹啉-1-酮的合成,这些化合物是水溶性PARP-1抑制剂5-AIQ的类似物,突显了其在药物开发中的潜力(Dhami et al., 2009)。
抗疟活性
6-甲基-5-硝基异喹啉衍生物也已被研究其抗疟活性。Werbel等人(1986年)合成了一系列化合物,包括6-甲基-5-硝基异喹啉衍生物,并发现它们的结构特性与抗疟效力之间存在相关性(Werbel et al., 1986)。
生物还原激活和缺氧选择性细胞毒素
该化合物在生物还原激活和作为缺氧选择性细胞毒素的作用一直备受关注。例如,Denny等人(1992年)评估了一系列硝基喹啉,包括6-甲基-5-硝基衍生物,作为缺氧选择性细胞毒素和放射增敏剂对缺氧细胞的作用(Denny et al., 1992)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
6-methyl-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-8-6-11-5-4-9(8)10(7)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPKZGWCMPOFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309107 | |
| Record name | 6-Methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-nitroisoquinoline | |
CAS RN |
188121-31-5 | |
| Record name | 6-Methyl-5-nitroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188121-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline, 6-methyl-5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using VNS for the synthesis of 6-methyl-5-nitroisoquinoline compared to other methods?
A1: The research highlights that the described VNS method offers an "efficient and scalable three-step one-pot approach" to synthesizing 6-methyl-5-nitroisoquinoline from readily available 5-nitroisoquinoline []. This suggests advantages in terms of yield, cost-effectiveness, and simplified procedures compared to potential multi-step alternatives.
Q2: Beyond 6-methyl-5-nitroisoquinoline, what other applications does the research suggest for VNS reactions?
A2: While the focus is on 6-methyl-5-nitroisoquinoline, the researchers observed that the "optimized reaction conditions can be applied to a limited number of other aromatic and heteroaromatic nitro compounds" []. This finding opens avenues for exploring the broader utility of VNS in synthesizing similar compounds. Additionally, the study uncovered two new reaction pathways under VNS conditions: one yielding an isoxazole and another resulting in the formal cyclopropanation of an aromatic nitro compound []. These discoveries highlight the potential of VNS for expanding synthetic chemistry toolboxes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

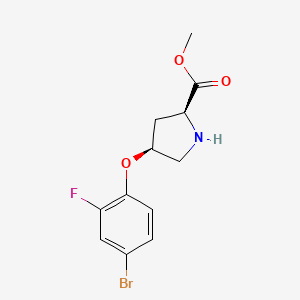

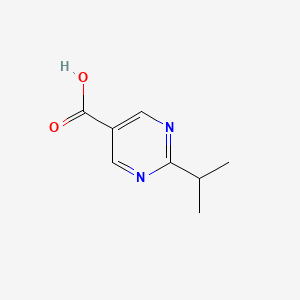
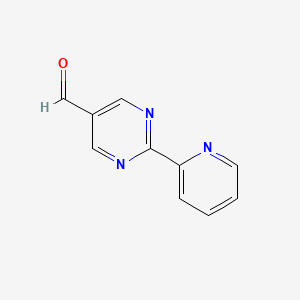
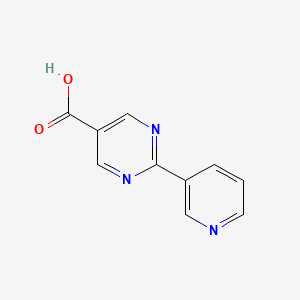


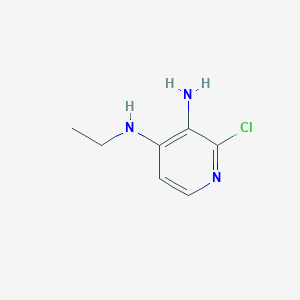
![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)
![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)


